molecular formula C16H23BrClNO3 B5421470 Ethyl 1-[2-(3-bromophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[2-(3-bromophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5421470
M. Wt: 392.7 g/mol
InChI Key: JVEFJEAJLAQFSK-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3-bromophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(3-bromophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(3-bromophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(3-bromophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues . This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-(3-bromophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is unique due to the presence of both the bromophenoxy group and the ester functionality. This combination allows for specific interactions with biological targets and provides versatility in chemical modifications .

Properties

IUPAC Name

ethyl 1-[2-(3-bromophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3.ClH/c1-2-20-16(19)13-6-8-18(9-7-13)10-11-21-15-5-3-4-14(17)12-15;/h3-5,12-13H,2,6-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEFJEAJLAQFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCOC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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